Etiochlorin

Description

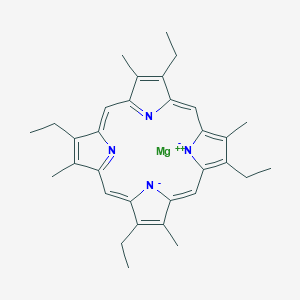

Structure

3D Structure of Parent

Properties

CAS No. |

15006-36-7 |

|---|---|

Molecular Formula |

C32H36MgN4 |

Molecular Weight |

501 g/mol |

IUPAC Name |

magnesium;2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide |

InChI |

InChI=1S/C32H36N4.Mg/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2 |

InChI Key |

IBOZSWBESJFYFG-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Mg+2] |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Mg+2] |

Synonyms |

etiochlorin magnesium etiochlorin |

Origin of Product |

United States |

Synthetic Methodologies for Etiochlorin and Its Analogues

Derivatization from Porphyrin Precursors

A significant portion of etiochlorin synthesis relies on modifying existing porphyrin structures. This approach leverages the well-established chemistry of porphyrins to introduce the characteristic reduced pyrroline (B1223166) ring of chlorins.

Historically Significant Approaches (e.g., Whitlock Diimide Reduction)

One of the foundational methods for converting porphyrins to chlorins is the diimide reduction, pioneered by Whitlock and colleagues in 1969 Current time information in Bangalore, IN.mhc-isuct.ruresearchgate.net. This reaction typically involves treating a porphyrin with diimide, often generated in situ from p-toluenesulfonylhydrazide (p-TSH) in a solvent like pyridine (B92270) at elevated temperatures mhc-isuct.ruresearchgate.net. The diimide selectively hydrogenates one of the pyrrole (B145914) rings of the porphyrin macrocycle, yielding a chlorin (B1196114) scribd.comosti.gov. Historically, this method has been instrumental in producing various chlorin derivatives, including those with specific alkyl substitutions like this compound scribd.comuc.pt. While effective, the classic Whitlock procedure can suffer from drawbacks such as the need for a large excess of the diimide source, significant solvent usage, long reaction times, and potential for over-reduction to bacteriochlorins tandfonline.comnih.gov. Modifications, including solvent-free conditions, have been developed to improve sustainability and efficiency researchgate.net.

Regioselective Functionalization Strategies

Achieving regioselective functionalization is crucial for synthesizing specific this compound derivatives or analogues with precise substitution patterns. Strategies often involve exploiting differences in reactivity between the pyrrole and pyrroline rings once the chlorin macrocycle is formed, or carefully controlling reactions on the porphyrin precursor to direct the reduction to specific positions osti.govnih.gov. For instance, the presence of certain substituents on the porphyrin can influence the site of diimide reduction or subsequent functionalization steps, allowing for the targeted synthesis of modified chlorins osti.govnih.govnih.gov.

De Novo Synthetic Routes to this compound Core Structures

While derivatization from porphyrins is common, de novo synthesis offers an alternative pathway to construct the chlorin macrocycle from acyclic precursors. This approach allows for greater control over the final structure and the introduction of specific isotopic labels or functional groups from the outset mdpi.comnih.govbakerlab.orgbiorxiv.org. Although de novo syntheses of natural chlorophylls (B1240455) and bacteriochlorophylls have not been fully realized, model compounds and related macrocycles, including bacteriochlorins and tetradehydrocorrins, have been successfully synthesized using de novo strategies, demonstrating the feasibility of building the core tetrapyrrole structure from smaller fragments mdpi.comnih.gov. These methods often involve the condensation of dipyrrins or pyrrole derivatives to assemble the macrocyclic framework uc.ptmdpi.comnih.gov.

Preparation of Metal-Containing this compound Complexes

The central cavity of the this compound macrocycle can readily accommodate various metal ions, forming metallo-etiochlorins. Metallation typically involves treating the free-base this compound with a metal salt, often under heating or in the presence of a base. Common metals incorporated include zinc (Zn), nickel (Ni), iron (Fe), and platinum (Pt) tcd.iemit.eduescholarship.orgcore.ac.uk. For example, platinum complexes of this compound have been synthesized by metallation with PtCl₂ tcd.ie. Nickel complexes, such as Ni-etiochlorin (Ni-EPH), have also been prepared and studied for their spectroscopic properties and behavior in catalytic hydrodemetallation processes mit.eduescholarship.org. The choice of metal can significantly influence the electronic and photophysical properties of the resulting metallo-etiochlorin, making this a key step for tuning their applications.

Synthesis of Modified this compound Derivatives

Beyond the basic this compound structure, numerous derivatives have been synthesized to explore their properties and potential applications, particularly in photodynamic therapy (PDT). A notable example is 2,3-dihydroxy-etiochlorin I, which has been studied for its aggregation behavior and as a model compound for green heme d osti.govtcd.ieacs.orgresearchgate.netacs.orglsu.edudntb.gov.ua. The synthesis of such hydroxylated derivatives often involves specific oxidation or hydroxylation reactions on porphyrin precursors or chlorin intermediates osti.govacs.orgsemanticscholar.org. Other modifications might include the introduction of aryl groups, halogenation, or other functional groups to alter solubility, electronic properties, or biological activity osti.govnih.govtcd.ie.

Characterization of Synthetic Intermediates and Reaction Pathways

Thorough characterization of synthetic intermediates and reaction pathways is paramount to ensuring the successful and selective synthesis of etiochlorins and their analogues. A variety of spectroscopic techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for determining the structure and purity of intermediates and final products, as well as monitoring reaction progress mhc-isuct.ruuc.ptresearchgate.netacs.orgnih.govrsc.org. Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition uc.ptresearchgate.net. UV-Visible absorption spectroscopy is also vital for tracking the characteristic spectral changes associated with the transformation of porphyrins to chlorins and for identifying different species in the reaction mixture mhc-isuct.runih.govmdpi.comacs.org. Techniques like X-ray crystallography can provide definitive structural information for crystalline intermediates and products uc.pttcd.ieresearchgate.net.

Advanced Spectroscopic Characterization of Etiochlorin Systems

Electronic Absorption and Emission Spectroscopies

Electronic absorption and emission spectroscopies provide complementary information about the electronic transitions within etiochlorin molecules, revealing details about their chromophoric systems.

The electronic absorption spectra of this compound and its derivatives are characterized by two main absorption regions: the intense Soret band (typically in the blue region, around 400-450 nm) and the weaker Q-bands (in the visible, red region, typically 600-700 nm) msu.eduresearchgate.netresearchgate.net. These bands correspond to π-π* electronic transitions within the macrocyclic conjugated system researchgate.net. The Soret band is associated with transitions to the second excited state (LUMO + 1), while the Q-bands relate to transitions to the first excited state (LUMO) researchgate.net.

Studies on metallochlorins, including this compound I and octaethylchlorin, show that the energies of the Soret and Q transitions follow an order that depends on the central metal ion, with Ni > Cu > Zn being a common trend msu.edu. The oscillator strength ratio between the Qy and Soret bands also varies with the metal msu.edu. For example, zinc(II) this compound I (ZnEtI) exhibits a Soret band around 400 nm and Q-bands around 616 nm acs.org. Upon formation of the T1 excited state, the Soret band of ZnOEC shifts to longer wavelengths, from 400 nm to 421 nm researchgate.netacs.org.

Emission spectroscopy, typically fluorescence, can also be observed for this compound systems, with emission maxima often found in the red region of the spectrum, around 650-700 nm researchgate.netescholarship.org. The intensity and spectral position of these bands can be influenced by factors such as pH, aggregation state, and the surrounding environment researchgate.netresearchgate.net. For instance, changes in pH can lead to shifts in both Soret and Q bands, affecting their absorbance and potentially influencing aggregation researchgate.net.

Computational and Theoretical Chemistry of Etiochlorin

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like etiochlorin. These methods can elucidate the distribution of electrons within the molecule, its reactivity, and its interaction with light.

Frontier Molecular Orbital Theory (HOMO, LUMO)

Frontier Molecular Orbital Theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its electronic absorption properties. A smaller gap generally indicates that the molecule can be more easily excited.

Interactive Data Table: Hypothetical HOMO-LUMO Energies for this compound

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP | 6-31G(d) | -5.80 | -2.20 | 3.60 |

| CAM-B3LYP | cc-pVTZ | -6.10 | -1.90 | 4.20 |

| PBE0 | def2-TZVP | -5.95 | -2.15 | 3.80 |

Molecular Conformation and Distortion Analysis

The conformation of the this compound macrocycle is not perfectly planar and can adopt various distorted geometries. Understanding these distortions is crucial as they significantly impact the molecule's electronic and photophysical properties.

Normal-coordinate Structural Decomposition (NSD) Applications

Normal-coordinate Structural Decomposition (NSD) is a powerful computational tool used to quantify the distortion of porphyrin-like macrocycles. It describes any given distortion as a linear combination of a set of fundamental distortion modes, such as ruffling, saddling, doming, and waving.

While NSD has been extensively applied to porphyrins and their derivatives, its specific application to this compound is not detailed in the surveyed research. An NSD analysis of this compound would provide a quantitative measure of its non-planar character and allow for a systematic study of how different substitution patterns might influence the macrocycle's conformation.

Influence of Macrocycle Distortion on Electronic Properties

The distortion of the this compound macrocycle from planarity has a profound effect on its electronic properties. These distortions can alter the energies of the frontier molecular orbitals, thereby affecting the HOMO-LUMO gap. This, in turn, influences the molecule's absorption and emission spectra. For instance, increased non-planar distortion often leads to a red-shift in the main absorption bands. A systematic computational study on this compound would be necessary to quantify these relationships.

Spectroscopic Property Prediction and Interpretation

Computational methods, particularly TD-DFT, are invaluable for predicting and interpreting the spectroscopic properties of molecules, including their UV-Vis absorption and vibrational (infrared and Raman) spectra.

Predicting the UV-Vis spectrum of this compound would involve calculating the energies and oscillator strengths of its electronic transitions. This would allow for the assignment of the characteristic Q and Soret bands observed in the experimental spectrum of chlorins. Similarly, calculating the vibrational frequencies and their corresponding intensities would aid in the interpretation of the experimental infrared and Raman spectra, allowing for a detailed understanding of the molecule's vibrational modes. While the principles of these computational techniques are well-established, specific predicted spectroscopic data for this compound is not available in the reviewed literature.

Interactive Data Table: Hypothetical Predicted UV-Vis Absorption Maxima for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| Qy | 660 | 0.05 |

| Qx | 550 | 0.02 |

| Soret (B) | 410 | 1.20 |

Computational Modeling of Biological Interactions

Molecular docking studies are instrumental in identifying the preferential binding sites and modes of interaction. For instance, the interaction of Chlorin (B1196114) e6 with Human Serum Albumin (HSA) has been computationally modeled, revealing specific binding pockets. mdpi.comnih.gov These in silico analyses are crucial for understanding the pharmacokinetics and biodistribution of chlorin-based photosensitizers. mdpi.com

Molecular dynamics simulations complement docking studies by providing a dynamic picture of the ligand-protein complex, assessing its stability over time, and characterizing the conformational changes that may occur upon binding. mdpi.com These simulations have shown that the binding of chlorins to proteins like HSA is generally stable, with the chlorin molecule accommodated within hydrophobic pockets. nih.gov

The primary intermolecular forces governing the interaction between chlorins and serum albumin have been identified through thermodynamic analysis derived from computational models. These forces typically include hydrogen bonds and van der Waals interactions, which contribute to the stabilization of the complex. semanticscholar.org The charged carboxylic groups on the periphery of molecules like Chlorin e6 are often involved in hydrogen bonding or salt bridge interactions with positively charged residues at the entrance of the binding pockets. nih.gov

Detailed Research Findings from a Representative Chlorin (Chlorin e6)

Due to the limited specific data on this compound, the following findings for Chlorin e6 interacting with Human Serum Albumin (HSA) are presented as a representative example of how a chlorin molecule interacts with a key biological transport protein.

Ensemble docking and microsecond molecular dynamics simulations have identified two primary binding pockets for Chlorin e6 in HSA: the Sudlow I site and the heme binding pocket. mdpi.comnih.gov

Sudlow I Site Interactions: This site is a known binding pocket for a variety of drug molecules. The hydrophobic core of the chlorin molecule settles within this pocket, while its charged peripheral groups interact with polar and charged amino acid residues at the entrance.

Heme Binding Site Interactions: Located in subdomain IB of HSA, this pocket also accommodates the chlorin molecule, driven by hydrophobic interactions. nih.gov Similar to the Sudlow I site, polar interactions with amino acid residues at the pocket's entrance contribute to the binding stability.

The following interactive data tables summarize the key interacting amino acid residues and the nature of their interactions with Chlorin e6 within these two binding sites, as determined by computational modeling.

Table 1: Key Amino Acid Residue Interactions for Chlorin e6 at the Sudlow I Binding Site of HSA

| Interacting Residue | Type of Interaction |

| LYS 195 | Hydrogen Bond / Salt Bridge |

| LYS 199 | Hydrogen Bond / Salt Bridge |

| ARG 218 | Hydrogen Bond / Salt Bridge |

| ARG 222 | Hydrogen Bond / Salt Bridge |

| SER 202 | Hydrogen Bond |

| HIS 242 | Hydrogen Bond |

| TRP 214 | Hydrophobic Interaction |

Table 2: Key Amino Acid Residue Interactions for Chlorin e6 at the Heme Binding Site of HSA

| Interacting Residue | Type of Interaction |

| LYS 190 | Hydrogen Bond / Salt Bridge |

| ARG 114 | Hydrogen Bond / Salt Bridge |

| TYR 150 | Hydrogen Bond |

| HIS 146 | Hydrogen Bond |

| PHE 134 | Hydrophobic Interaction |

| LEU 182 | Hydrophobic Interaction |

These computational findings underscore the importance of both hydrophobic and electrostatic interactions in the binding of chlorins to transport proteins, which is a critical factor in their biological activity and application in fields such as photodynamic therapy. nih.govnih.gov

Biochemical and Biophysical Interactions of Etiochlorin in Vitro Studies

Electron Transport Facilitation Across Model Biological Membranes

Etiochlorin, specifically in its magnesium complex (Mg-C), has been demonstrated to facilitate electron transport across model biological membranes, such as glycerol (B35011) monooleate bilayer lipid membranes (blms) nih.govosti.gov. Studies utilizing these model systems show that Mg-C can act as a mediator for electron transfer between aqueous phases separated by the lipid bilayer nih.govosti.gov. When the redox potentials of the electron donor-acceptor pairs on either side of the membrane differ, the open-circuit membrane potential closely matches the difference between these redox potentials, providing clear evidence of transmembrane electron transfer nih.gov. The conductance of these membranes, when redox potentials are equal, can exceed 10⁻³ S/cm², with conductance being proportional to the square of the Mg-C concentration within the membrane-forming mixture nih.gov. The mechanism is proposed to involve electron hopping, where membrane-bound Mg-C molecules act as electron donors and acceptors in a series of second-order electron transfers nih.govosti.gov. This behavior highlights this compound's potential in mimicking electron transport processes observed in biological systems nih.govosti.govnih.gov.

Photochemical Role as a Photosensitizer Model

This compound and its derivatives have been studied as model compounds for photodynamic therapy (PDT) due to their photosensitizing capabilities tcd.ienih.govnih.gov. Upon light activation, these molecules can generate reactive oxygen species (ROS), which are central to PDT's mechanism of action nih.govfoliamedica.bgmdpi.comresearchgate.netresearchgate.net.

Mechanisms of Reactive Oxygen Species Generation

As a photosensitizer, this compound can participate in photochemical reactions that lead to the production of ROS. The primary mechanisms involve Type I and Type II reactions foliamedica.bgmdpi.comresearchgate.netresearchgate.net. In the Type II mechanism, the excited triplet state of the photosensitizer transfers energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) foliamedica.bgmdpi.comresearchgate.netresearchgate.net. In the Type I mechanism, the excited photosensitizer interacts directly with cellular substrates, transferring electrons or protons to form radical species, which can then react with oxygen to produce ROS such as superoxide (B77818) anions (•O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) foliamedica.bgmdpi.comresearchgate.netresearchgate.net. These ROS are cytotoxic and can damage cellular components foliamedica.bgmdpi.comresearchgate.net.

Aggregation Behavior and Its Influence on Activity

This compound exhibits significant aggregation behavior, particularly in the solid state and in solution, which can influence its photochemical activity nih.govnih.govuoregon.eduresearchgate.netdntb.gov.uaosti.govosti.govnih.govrsc.org. The crystal structure of 2,3-dihydroxy-etiochlorin I, for instance, reveals chain-type aggregates facilitated by intramolecular hydrogen bonding nih.gov. This aggregation can lead to changes in photophysical properties, such as altered absorption spectra and fluorescence, and can impact the efficiency of ROS generation nih.govnih.govuoregon.eduresearchgate.netdntb.gov.uaosti.govosti.gov. Different types of aggregates, such as H-aggregates (transition dipoles aligned side-by-side, leading to blue-shifts and suppressed radiative decay) and J-aggregates (transition dipoles aligned head-to-tail, leading to red-shifts and enhanced radiative decay), are known to influence photochemistry nih.govuoregon.eduresearchgate.netosti.govnih.gov. For example, J-aggregates are often associated with enhanced radiative decay rates nih.govosti.gov. The specific arrangement within aggregates dictates energy transfer efficiency and can alter the compound's performance as a photosensitizer nih.govresearchgate.netosti.gov.

Intermolecular Interactions with Biological Macromolecules

This compound and related porphyrin derivatives can interact with biological macromolecules, including proteins and nucleic acids, in in vitro settings core.ac.ukthermofisher.comembopress.orgnih.govworldscientific.com. While specific studies detailing extensive interactions of this compound itself with proteins or nucleic acids were not extensively detailed in the provided search results, porphyrin structures, in general, are known to intercalate or bind to DNA and interact with proteins through various non-covalent forces such as π-π stacking, hydrophobic interactions, and hydrogen bonding thermofisher.comembopress.orgnih.govworldscientific.com. Studies on similar compounds, like epichlorohydrin, have shown interactions with nucleic acids (DNA and polyribonucleotides) in vitro nih.gov. The amphiphilic nature of some this compound derivatives suggests potential interactions with lipid bilayers and associated proteins tcd.ienih.govcore.ac.uk.

Cellular Permeation and Intracellular Localization in Model Systems

The cellular uptake and intracellular localization of this compound in model systems have been investigated, particularly concerning its potential as a photosensitizer for photodynamic therapy tcd.ienih.govnih.govcore.ac.ukresearchgate.netplos.orgnih.govnih.gov. Amphiphilic this compound derivatives are designed to interact with cell membranes tcd.ienih.govcore.ac.uk. Studies on similar photosensitizers indicate that their localization within cellular compartments, such as lysosomes, mitochondria, or plasma membranes, influences their efficacy nih.gov. The mechanism of cellular uptake for such compounds typically involves endocytosis, although direct translocation across the plasma membrane can also occur depending on the molecule's properties researchgate.netplos.orgnih.govnih.gov. For instance, some porphyrin derivatives have been observed to localize at lysosomal sites or plasma and mitochondrial membranes, impacting their photodynamic effects nih.gov. The amphiphilic nature of 2,3-dihydroxy-etiochlorin I suggests it can serve as a model compound for studying such interactions and localization within cellular environments tcd.ienih.govcore.ac.uk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.